2-(2,6-Dinitrophenyl)ethyl methanesulfonate
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Overview
Description
2-(2,6-Dinitrophenyl)ethyl methanesulfonate: is an organic compound with the molecular formula C9H10N2O7S and a molecular weight of 290.2499 g/mol . This compound is characterized by the presence of a dinitrophenyl group attached to an ethyl methanesulfonate moiety. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dinitrophenyl)ethyl methanesulfonate typically involves the reaction of 2,6-dinitrophenol with ethyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major products are amino derivatives of the original compound.
Oxidation: The major products are oxidized derivatives such as nitroso compounds.
Scientific Research Applications
Chemistry: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate is widely used in organic synthesis as a reagent for introducing the dinitrophenyl group into various molecules. It is also used as an intermediate in the synthesis of more complex organic compounds .
Biology and Medicine: In biological research, this compound is used as a labeling reagent for detecting and quantifying proteins and other biomolecules. It is also used in the development of diagnostic assays and therapeutic agents .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer and additive in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(2,6-Dinitrophenyl)ethyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a good leaving group, allowing the dinitrophenyl group to be introduced into various molecules. The nitro groups in the compound also play a role in its reactivity, as they can undergo reduction or oxidation reactions, leading to the formation of different derivatives .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an ethyl methanesulfonate group.
2,6-Dinitrophenol: Similar in structure but lacks the ethyl methanesulfonate group.
2,4-Dinitrophenyl ethyl ether: Similar in structure but contains an ethyl ether group instead of a methanesulfonate group.
Uniqueness: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
2-(2,6-dinitrophenyl)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O7S/c1-19(16,17)18-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKXVALZILZMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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